2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a thiophene ring substituted with two methyl groups at positions 3 and 4, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dimethylthiophene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and thiophene moieties. The boron atom can form reversible covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester without the thiophene ring.
Thiophene-2-boronic acid: A boronic acid derivative of thiophene.
Uniqueness
2-(3,4-Dimethylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its thiophene and boronic ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C12H19BO2S |
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Molecular Weight |
238.16 g/mol |
IUPAC Name |
2-(3,4-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BO2S/c1-8-7-16-10(9(8)2)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3 |
InChI Key |
IPNMBPRAPHRJPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CS2)C)C |
Origin of Product |
United States |
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